Cas no 221289-31-2 (Lethedioside A)

Lethedioside A 化学的及び物理的性質
名前と識別子
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- 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(6-O-b-D-xylopyranosyl-b-D-glucopyranosyl)oxy]-
- LethediosideA
- 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl 6-O-β-D-x ylopyranosyl-β-D-glucopyranoside
- 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one
- [ "" ]
- 221289-31-2
- AKOS032961787
- 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O--D-xylopyranosyl--D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one
- 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- CHEMBL442846
- Lethedioside A
- 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- FS-9602
- (-)-Lethedioside A
- DA-54863
- 2-(3,4-dimethoxyphenyl)-7-methoxy-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxan-2-yl)oxychromen-4-one
-
- インチ: InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1
- InChIKey: OQEZCWWFGXYLQY-YUYUGGDUSA-N
- ほほえんだ: COC1C(OC)=CC(=CC=1)C2O=C3C(=C(=O)C=2)C(=CC(OC)=C3)O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@H](CO[C@@H]5[C@H](O)[C@@H](O)[C@H](O)CO5)O4
計算された属性
- せいみつぶんしりょう: 622.18977037g/mol
- どういたいしつりょう: 622.18977037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 15
- 重原子数: 44
- 回転可能化学結合数: 9
- 複雑さ: 996
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 212Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 890.8±65.0 °C at 760 mmHg
- フラッシュポイント: 290.5±27.8 °C
- PSA: 216.20000
- LogP: -0.87220
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Lethedioside A セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Lethedioside A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4427-5 mg |
Lethedioside A |
221289-31-2 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
A2B Chem LLC | AF65882-5mg |
Lethedioside A |
221289-31-2 | 98.0% | 5mg |
$802.00 | 2024-04-20 | |
TargetMol Chemicals | TN4427-5mg |
Lethedioside A |
221289-31-2 | 5mg |
¥ 4510 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L53680-5 mg |
4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(6-O-b-D-xylopyranosyl-b-D-glucopyranosyl)oxy]- |
221289-31-2 | 5mg |
¥6400.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4427-1 mL * 10 mM (in DMSO) |
Lethedioside A |
221289-31-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6860 | 2023-09-15 | |
TargetMol Chemicals | TN4427-1 ml * 10 mm |
Lethedioside A |
221289-31-2 | 1 ml * 10 mm |
¥ 6860 | 2024-07-20 |
Lethedioside A 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid glycosides Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Lethedioside Aに関する追加情報
Lethedioside A (CAS No. 221289-31-2): An Overview of Its Chemical Properties, Biological Activities, and Potential Applications
Lethedioside A (CAS No. 221289-31-2) is a naturally occurring compound derived from the plant Lithospermum erythrorhizon, commonly known as the purple gromwell. This compound has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This overview aims to provide a comprehensive understanding of Lethedioside A, including its chemical properties, biological activities, and potential applications in various fields such as pharmaceuticals and biotechnology.
Chemical Structure and Properties
Lethedioside A is a neolignan glycoside, characterized by its complex molecular structure. The compound consists of a neolignan core linked to a sugar moiety, typically a glucose or rhamnose unit. The molecular formula of Lethedioside A is C29H36O15, with a molecular weight of approximately 600 g/mol. The presence of multiple hydroxyl groups and the glycosidic bond contributes to its high polarity and solubility in water and polar organic solvents.
The chemical stability of Lethedioside A is influenced by factors such as pH, temperature, and light exposure. Studies have shown that the compound remains stable under neutral to slightly acidic conditions but may degrade under strongly alkaline conditions. Additionally, exposure to high temperatures or prolonged light exposure can lead to the degradation of the glycosidic bond, resulting in the formation of aglycones or other degradation products.
Biological Activities
Lethedioside A has been extensively studied for its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. One of the key mechanisms underlying these activities is its ability to scavenge free radicals and inhibit oxidative stress. Research has demonstrated that Lethedioside A can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
In addition to its antioxidant properties, Lethedioside A exhibits potent anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reduce the expression of inflammatory markers such as COX-2 and iNOS. These findings suggest that Lethedioside A may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The anticancer properties of Lethedioside A have also been extensively investigated. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the inhibition of cell cycle progression. Furthermore, preclinical studies have shown that Lethedioside A can enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to treatment.
Potential Applications
The unique chemical structure and biological activities of Lethedioside A make it a promising candidate for various applications in pharmaceuticals and biotechnology. One potential application is in the development of antioxidant supplements for preventing oxidative stress-related diseases such as cardiovascular disease and neurodegenerative disorders.
In the field of anti-inflammatory therapeutics, Lethedioside A could be developed into novel drugs for treating chronic inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines and reduce inflammation makes it an attractive candidate for drug development.
The anticancer properties of Lethedioside A also hold significant promise for cancer therapy. Preclinical studies have shown that it can be used as an adjuvant therapy to enhance the effectiveness of existing chemotherapy regimens. Additionally, its low toxicity profile makes it a safer alternative compared to many conventional chemotherapeutic agents.
Current Research Trends and Future Directions strong> p > < p >Recent advances in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have facilitated the isolation and characterization of natural compounds likeLethedioside A strong>. These techniques have enabled researchers to better understand the structure-function relationships ofLethedioside A strong>, paving the way for more targeted drug design. p > < p >Moreover , ongoing research is focused on optimizing the extraction methods forLithospermum erythrorhizon strong>, the plant source ofLethedioside A strong>. Efforts are being made to develop sustainable cultivation practices that can increase the yield and quality of this valuable compound . Additionally , genetic engineering approaches are being explored to enhance the biosynthesis ofLethedioside A strong>in plants . p > < p >In conclusion ,< strong >Lethedioside A strong>( CAS No . 221289 - 31 - 2 ) is a multifaceted compound with significant potential in various fields . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive candidate for further research and development . As our understanding of this compound continues to grow , we can anticipate new applications that will benefit human health and well-being . p > article > < / response >
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